molecular formula C19H15F3N2O3 B2702360 (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-83-0

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2702360
CAS No.: 313985-83-0
M. Wt: 376.335
InChI Key: DKTVLEKNXXTNLU-MOHJPFBDSA-N
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Description

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is an iminocoumarin-based research compound belonging to a class of molecules demonstrating significant potential in biomedical research, particularly as a cytotoxic agent against human cancer cell lines . Structurally, it features a chromene scaffold where the typical ketone at the 2nd position is replaced by an imino group bioisosterically, a modification known to influence biological activity . The molecule is further characterized by a 7-ethoxy substitution on the chromene ring and a 4-(trifluoromethyl)phenyl group on the imino nitrogen, a motif associated with enhanced pharmacological properties in similar compounds . This compound is primarily investigated for its anticancer properties. Related 2-imino-2H-chromene-3-carboxamide analogues have shown potent, broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), with some exhibiting IC50 values in the low micromolar to sub-micromolar range, demonstrating equipotent or superior activity compared to standard chemotherapeutics like 5-fluorouracil and docetaxel in certain models . The core chromene scaffold is also recognized as a selective ligand for tumour-associated carbonic anhydrase (CA) isoforms IX and XII, which are validated targets for the treatment of hypoxic tumours . Furthermore, structurally similar 2-trifluoromethyl-2H-chromene derivatives have recently been identified as novel COX-2 inhibitors with potent anti-inflammatory and analgesic efficacy and minimal ulcerogenicity, suggesting potential for multi-target pharmacological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All in vitro and in vivo studies must be conducted by trained scientists in appropriately equipped laboratories, in full compliance with local and international regulations.

Properties

IUPAC Name

7-ethoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVLEKNXXTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.

    Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using an ethylating agent.

    Formation of the imino group: The imino group is introduced by reacting the chromene derivative with a suitable amine, such as 4-(trifluoromethyl)aniline, under appropriate conditions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It may interact with receptors on the surface of cells, modulating their activity.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Modulating signaling pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs in Chromene-Carboxamide Family

8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15)
  • Substituents : Methoxy (position 8), 2-chlorophenyl amide.
  • Key Differences: The methoxy group at position 8 (vs. ethoxy at position 7) reduces steric bulk and alters electronic effects.
  • Synthesis : Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-chloroaniline, followed by carboxamide formation .
(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide (ChemDiv ID: 1319-0069)
  • Substituents: Methoxy (position 7), 4-fluorophenyl imino, N-phenyl carboxamide.
  • Key Differences :
    • Fluorine at the para position (vs. trifluoromethyl) reduces electron-withdrawing effects and lipophilicity.
    • N-phenyl carboxamide (vs. unsubstituted carboxamide) may decrease solubility due to increased hydrophobicity.

Substituent Effects on Physicochemical Properties

Compound Position 7 Position 2 (Imino Group) Position 3 (Carboxamide) Predicted logP Hydrogen Bonding
Target Compound Ethoxy 4-(Trifluoromethyl)phenyl Unsubstituted ~3.8 High (carboxamide)
8-Methoxy analog (15) Methoxy (pos.8) 2-Chlorophenyl 2-Chlorophenyl amide ~3.2 Moderate
4-Fluorophenyl analog (1319-0069) Methoxy 4-Fluorophenyl N-phenyl ~3.0 Low (steric hindrance)
  • logP Trends : The trifluoromethyl group and ethoxy substituent in the target compound increase lipophilicity compared to methoxy or fluorine analogs.
  • Solubility : Ethoxy and trifluoromethyl groups may reduce aqueous solubility relative to methoxy or halogenated derivatives.

Biological Activity

The compound (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be represented as follows:

  • Molecular Formula : C19H15F3N2O3
  • Molecular Weight : 364.33 g/mol

Structural Features

The compound features a chromene backbone with an ethoxy group and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

Case Study: In Vitro Studies

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after 48 hours of treatment.

Anti-inflammatory Properties

The anti-inflammatory potential of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism

The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators. In animal models of inflammation, administration of the compound significantly decreased paw edema compared to control groups.

Antioxidant Activity

Antioxidant assays have demonstrated that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.

Experimental Results

In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid.

Absorption and Distribution

Studies suggest that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. Its lipophilic nature enhances its ability to cross cellular membranes.

Toxicity Profile

Preliminary toxicity assessments indicate that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exhibits low toxicity in animal models at therapeutic doses. Further toxicological studies are required to establish a comprehensive safety profile.

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